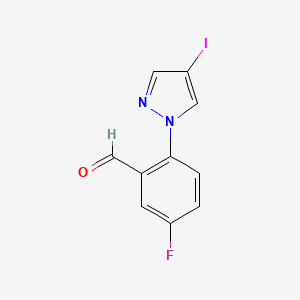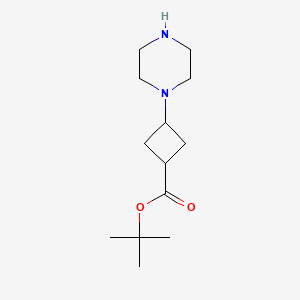
Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a piperazine ring and a cyclobutane ring, which are connected through a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
tert-Butyl Protection: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dicarboxylates, while reduction may yield cyclobutane alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays.
Industry
Material Science: The compound may be used in the development of new materials.
Chemical Manufacturing: It can be used as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- tert-Butyl(1r,3r)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- tert-Butyl(1s,3r)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
Uniqueness
Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is unique due to its specific stereochemistry and the presence of both piperazine and cyclobutane rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 3-piperazin-1-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-8-11(9-10)15-6-4-14-5-7-15/h10-11,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
NFOJWPXFCOBXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


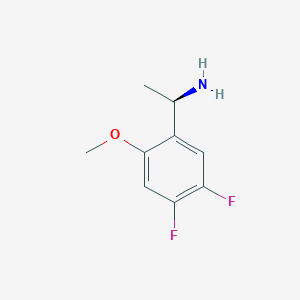
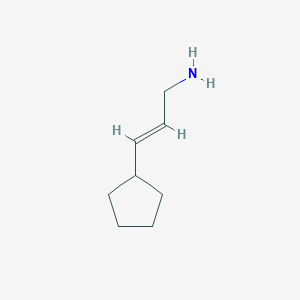
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)
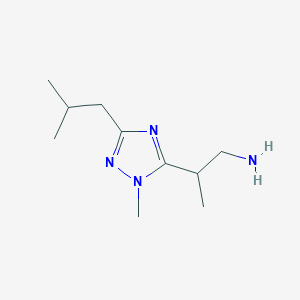
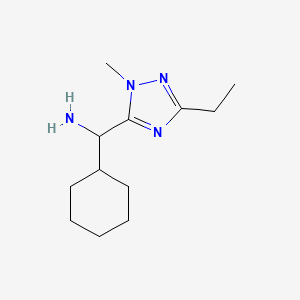
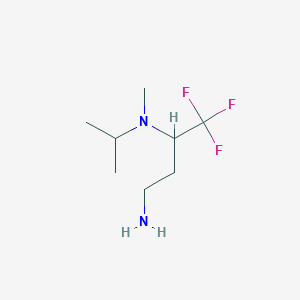
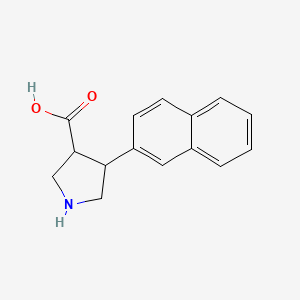
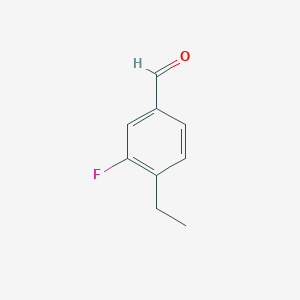
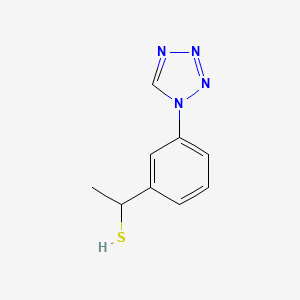
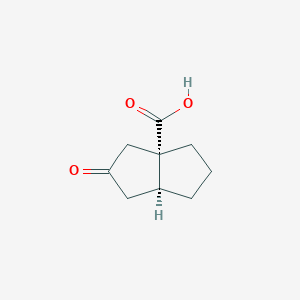
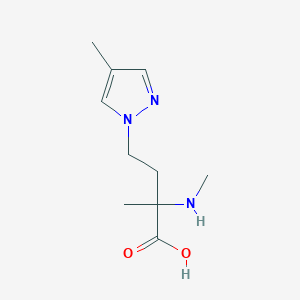
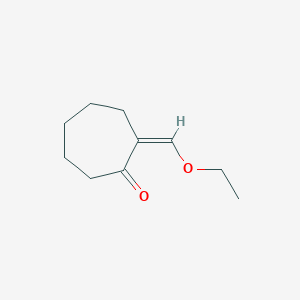
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
